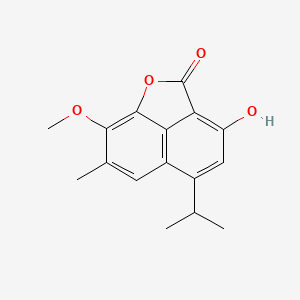

2-O-methylisohemigossylic acid lactone

描述

属性

分子式 |

C16H16O4 |

|---|---|

分子量 |

272.29 g/mol |

IUPAC 名称 |

5-hydroxy-11-methoxy-10-methyl-7-propan-2-yl-2-oxatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-3-one |

InChI |

InChI=1S/C16H16O4/c1-7(2)9-6-11(17)13-12-10(9)5-8(3)14(19-4)15(12)20-16(13)18/h5-7,17H,1-4H3 |

InChI 键 |

BTSBSVVWGQHNFB-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC2=C3C(=C(C=C2C(C)C)O)C(=O)OC3=C1OC |

同义词 |

2-O-methylisohemigossylic acid lactone |

产品来源 |

United States |

Natural Occurrence and Phytochemical/microbial Isolation

Isolation from Terrestrial Plant Species

The compound is a known phytochemical constituent of certain species within the Malvaceae family, often localized in specific plant tissues.

The roots of Bombax malabaricum, a deciduous tree widely distributed in tropical and subtropical regions, are a well-documented source of 2-O-methylisohemigossylic acid lactone. nih.govacs.orgacs.orgnih.govresearchgate.net Phytochemical investigations of the root extracts of this species, also known by its synonyms Bombax ceiba, Salmalia malabaricum, and Gossampinus malabarica, have consistently led to the isolation of this sesquiterpenoid. nih.govnih.govresearchgate.netnih.gov

A study on the chemical constituents of the roots of Bombax malabaricum reported the isolation of nine cadinane (B1243036) sesquiterpenoids, including this compound. nih.govacs.orgacs.org Another study that reinvestigated the constituents of the root bark of Bombax malabaricum also successfully isolated this compound. researchgate.net It is noteworthy that a related compound, initially identified as hemigossylic acid lactone-7-methyl ether, had its structure revised to isohemigossylic acid lactone-2-methyl ether based on 2D NMR experiments, highlighting the presence of closely related sesquiterpenoid lactones within this plant. researchgate.net

The following table summarizes the key phytochemicals isolated from the roots of Bombax malabaricum alongside this compound.

| Compound Class | Specific Compounds Isolated from Bombax malabaricum Roots |

| Sesquiterpenoids | This compound nih.govacs.orgacs.org, Bombamalones A-D nih.govacs.org, Bombamaloside nih.govacs.org, Isohemigossypol-1-methyl ester nih.govacs.org, Bombaxquinone B nih.govacs.org, Lacinilene C nih.govacs.org, Isohemigossylic acid lactone-2-methyl ether researchgate.net |

| Other | Various other phytochemicals have been reported in the broader analysis of Bombax ceiba roots, including alkaloids, flavonoids, glycosides, and tannins. |

Pachira aquatica, commonly known as the money tree, is another member of the Malvaceae family that has been investigated for its phytochemical composition. While studies have been conducted on its stem and leaf extracts upd.edu.phsocietyforscience.orgcropj.comresearchgate.net, to date, the direct isolation of this compound from the stem extracts of Pachira aquatica has not been explicitly reported in the available scientific literature.

However, research on the chemical constituents of the stems of Pachira aquatica has led to the isolation of a structurally related compound, isohemigossylic acid lactone-7-methyl ether. The presence of this and other sesquiterpenoids, such as isohemigossypolone, in Pachira aquatica suggests that the biosynthetic pathways for these types of compounds are active within the plant. stuartxchange.org Further phytochemical investigations may yet reveal the presence of this compound in this species.

While Bombax malabaricum is the primary confirmed source of this compound, the presence of structurally similar sesquiterpenoids, such as gossypol (B191359) and its derivatives, in other genera of the Malvaceae family, like Thespesia and Gossypium, suggests a potential for its occurrence in these related species. Comprehensive phytochemical screenings of these genera have revealed a rich diversity of terpenoids, flavonoids, and other secondary metabolites. However, specific reports detailing the isolation of this compound from these plants are not currently available.

Isolation from Microbial Sources

The search for novel bioactive compounds has extended to the microbial world, including marine environments, which are a rich source of unique secondary metabolites. nih.govnih.govmdpi.comresearchgate.net

Methodologies for Extraction and Primary Isolation from Natural Sources

The isolation of this compound from its natural sources, particularly from the roots of Bombax malabaricum, involves a multi-step process of extraction and chromatographic purification.

The general procedure typically begins with the air-drying and powdering of the plant material. acs.org This is followed by extraction with an organic solvent. A common method involves maceration or Soxhlet extraction with a solvent system such as a mixture of water and acetone (B3395972) (e.g., 3:7 v/v). acs.orgresearchgate.net Other polar organic solvents like ethanol, methanol (B129727), or acetonitrile (B52724) have also been utilized for the extraction of sesquiterpene lactones from plant tissues. google.com

After the initial extraction, the crude extract is concentrated under reduced pressure. The resulting aqueous suspension is then subjected to liquid-liquid partitioning with a series of solvents of increasing polarity, such as petroleum ether, chloroform, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their solubility.

The fraction containing the target compound, typically the less polar fractions for sesquiterpenoids, is then subjected to various chromatographic techniques for purification. researchgate.netnih.govnih.gov Column chromatography using silica (B1680970) gel is a standard method, with a gradient elution system of solvents like petroleum ether-ethyl acetate or chloroform-methanol. researchgate.net Further purification can be achieved through preparative High-Performance Liquid Chromatography (HPLC) or other chromatographic methods like Sephadex LH-20 column chromatography to yield the pure compound. nih.gov The identity and structure of the isolated this compound are then confirmed using spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov

Solvent Extraction Techniques

The initial step in isolating this compound and other phytochemicals from plant material is solvent extraction. The choice of solvent is critical as it determines the types and amounts of compounds that will be solubilized from the plant matrix. Generally, a series of solvents with increasing polarity are used to sequentially extract a wide range of metabolites.

For related plant species such as Bombax ceiba and Gossypium species, various solvents have been employed to create extracts for phytochemical analysis. These extraction methods, while not exclusively detailed for this compound, provide a basis for understanding the general approach. The air-dried and powdered plant material, such as the roots, is typically subjected to extraction with different organic solvents.

Commonly used solvents for the extraction of sesquiterpenes and other secondary metabolites from related plant materials include:

n-hexane

Chloroform

Ethanol

Methanol

In a typical procedure, the powdered plant material is successively soaked in these solvents. researchgate.net Each solvent extract is then filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract. researchgate.net The efficiency of the extraction and the resulting yield of different classes of compounds are highly dependent on the solvent used. For instance, studies on Gossypium species have shown that solvents like methanol and ethyl acetate are effective in extracting a broad range of phytochemicals.

Table 1: Solvents Used in the Extraction of Phytochemicals from Related Plant Genera

| Solvent | Class of Compounds Typically Extracted |

|---|---|

| n-Hexane | Non-polar compounds, fats, waxes, some terpenes |

| Dichloromethane | Compounds of intermediate polarity, including some sesquiterpenes |

| Chloroform | Compounds of intermediate polarity |

| Ethyl Acetate | Moderately polar compounds, including flavonoids and some terpenes |

| Ethanol | Polar compounds, including glycosides, flavonoids, and some alkaloids |

| Methanol | Highly polar compounds |

Chromatographic Separation Approaches

Following solvent extraction, the resulting crude extract is a complex mixture of numerous compounds. To isolate a specific molecule like this compound, chromatographic techniques are essential. Column chromatography is a fundamental and widely used method for the purification of compounds from plant extracts.

The principle of column chromatography relies on the differential partitioning of the components of a mixture between a stationary phase (a solid adsorbent packed into a column) and a mobile phase (a solvent or a mixture of solvents that flows through the column). Compounds that have a stronger affinity for the stationary phase will move more slowly down the column, while those with a lower affinity will move more quickly, thus enabling separation.

For the separation of sesquiterpenes, silica gel is a commonly used stationary phase due to its polar nature. The mobile phase typically starts with a non-polar solvent, and its polarity is gradually increased by adding a more polar solvent. This is known as gradient elution.

In the context of isolating sesquiterpenes from plant extracts, a general chromatographic procedure would involve the following steps:

The crude extract is loaded onto a silica gel column.

The column is eluted with a solvent system, often starting with 100% n-hexane.

The polarity of the eluting solvent is gradually increased, for example, by adding increasing proportions of ethyl acetate to the n-hexane.

Fractions of the eluate are collected sequentially.

Each fraction is analyzed using a technique like Thin-Layer Chromatography (TLC) to identify the fractions containing the compound of interest.

Fractions containing the same compound are combined and may be subjected to further chromatographic purification until the pure compound is obtained.

High-Performance Liquid Chromatography (HPLC) is another powerful chromatographic technique that can be used for the final purification of compounds. nih.gov It operates on similar principles to column chromatography but uses high pressure to pass the mobile phase through a column packed with smaller particles, resulting in higher resolution and faster separation times. nih.gov

Table 2: Typical Chromatographic Conditions for Sesquiterpene Isolation

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel (for column chromatography) or a bonded phase like C18 (for HPLC) |

| Mobile Phase | A gradient of solvents, commonly n-hexane and ethyl acetate for column chromatography |

| Elution Technique | Gradient elution (gradually increasing solvent polarity) |

| Detection | Visualization under UV light or by staining with a reagent (for TLC); UV or mass spectrometry detector (for HPLC) |

Structural Elucidation and Stereochemical Assignment

Advanced Spectroscopic Characterization

Modern spectroscopic methods were instrumental in the precise characterization of 2-O-methylisohemigossylic acid lactone. High-resolution mass spectrometry and nuclear magnetic resonance spectroscopy, in particular, offered a detailed view of its atomic composition and connectivity.

NMR spectroscopy provided the foundational data for the structural assignment of this compound. Through a suite of 1D and 2D NMR experiments, the proton and carbon frameworks were meticulously mapped.

The ¹H and ¹³C NMR spectra of this compound reveal a characteristic set of signals corresponding to its sesquiterpenoid structure. Although a complete, tabulated assignment is not fully available in the cited literature, key spectral data have been reported. The ¹H NMR spectrum shows distinct signals for aromatic protons, a methoxy (B1213986) group, and an isopropyl group. The ¹³C NMR spectrum complements this by indicating the presence of 16 carbon atoms, including those of a lactone carbonyl, aromatic rings, and aliphatic side chains.

Interactive Table: Selected ¹H and ¹³C NMR Chemical Shifts of this compound

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| H-6 | 7.08 | 115.2 |

| Aromatic H | 7.61 | 120.0 |

| OCH₃ | 4.26 | 60.1 |

| Isopropyl CH | 3.69 | 30.0 |

| Methyl | 2.36 | 18.2 |

| Isopropyl CH₃ | 1.36 | 23.7 |

Note: The data in this table is based on partial information from published literature and may not represent the complete NMR assignment.

Two-dimensional NMR experiments were crucial in assembling the molecular puzzle of this compound. While specific COSY and NOESY data are not extensively detailed in the primary literature, the use of Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments was explicitly mentioned as key to the structural revision.

An HSQC experiment confirmed the direct one-bond correlations between protons and their attached carbons. For instance, it was shown that the proton at δ 7.08 is attached to the carbon at δ 115.2, and the proton at δ 7.61 is attached to the carbon at δ 120.0.

The HMBC experiment provided critical long-range (2-3 bond) connectivity information. Key HMBC correlations that helped to establish the "iso" structure included the coupling of the isopropyl methine proton (H-11) to carbons at δ 156.8 (C-5), δ 115.2 (C-6), and δ 23.7 (C-12 and C-13). Furthermore, strong correlations were observed between the proton at δ 7.08 (H-6) and quaternary carbons at δ 118.2 and δ 99.5, as well as the methine carbon at δ 30.0.

Mass spectrometry confirmed the molecular weight of the compound. Electron Ionization Mass Spectrometry (EIMS) showed a molecular ion peak [M⁺] at a mass-to-charge ratio (m/z) of 272. This is consistent with the molecular formula C₁₆H₁₆O₄.

Interactive Table: Mass Spectrometry Data for this compound

| Technique | Ion | m/z |

| EIMS | [M⁺] | 272 |

| EIMS | [M-CH₃]⁺ | 257 |

| EIMS | [M-H₂O]⁺ | 254 |

| EIMS | [M-CHO]⁺ | 243 |

| EIMS | [M-C₂H₅]⁺ | 229 |

Note: High-resolution mass spectrometry (HRMS) data, which would provide a more precise mass and further confirm the elemental composition, is not available in the reviewed literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Historical Re-identification and Structural Revision

The currently accepted structure of this compound is the result of a significant structural revision of a previously reported natural product.

A sesquiterpene lactone isolated from the roots of Salmalia malabarica was initially identified as hemigossylic acid lactone-7-methyl ether. However, a later and more detailed investigation using 2D NMR techniques, particularly HMBC, revealed that the connectivities within the molecule were inconsistent with this structure. The long-range proton-carbon correlations instead confirmed the structure to be that of the previously unreported isomer, isohemigossylic acid lactone-2-methyl ether, now correctly referred to as this compound. This re-identification highlights the power of modern spectroscopic methods in unambiguously determining complex molecular structures.

Confirmation of the this compound Structure

The structural framework of this compound, a sesquiterpene, was elucidated through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. nih.gov These methods provide detailed information about the molecule's atomic composition, connectivity, and chemical environment.

Initial analysis by mass spectrometry establishes the molecular formula of the compound as C₁₆H₁₆O₄. nih.gov High-resolution mass spectrometry would provide the exact mass, confirming this elemental composition and distinguishing it from other potential isomers.

Further confirmation and detailed structural insights are provided by one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy. auremn.org.br While the specific, fully assigned NMR data for this compound is not extensively published in publicly accessible literature, a representative set of expected ¹H and ¹³C NMR data can be hypothesized based on its known structure and comparison with related gossypol (B191359) derivatives. nih.govnih.gov

Detailed Research Findings:

The structure is characterized by a naphthalene (B1677914) core, substituted with hydroxyl, methoxy, isopropyl, and methyl groups, and featuring a fused lactone ring. The precise placement of these functional groups and the connectivity of the carbon skeleton are determined by a suite of NMR experiments.

¹H NMR Spectroscopy: This technique identifies the number and types of protons in the molecule. The spectrum would be expected to show signals for aromatic protons, a methoxy group (singlet around δ 3.5-4.0 ppm), an isopropyl group (a doublet and a septet), a methyl group attached to the aromatic ring (a singlet), and protons associated with the lactone ring.

¹³C NMR Spectroscopy: This provides information on the carbon framework of the molecule. The spectrum would display signals corresponding to the aromatic carbons, the carbonyl carbon of the lactone (typically in the δ 170-180 ppm region), the methoxy carbon, and the aliphatic carbons of the isopropyl and methyl groups.

2D NMR Spectroscopy (COSY, HSQC, HMBC): These experiments are crucial for assembling the molecular structure. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy) reveals proton-proton couplings, helping to identify adjacent protons, such as those within the isopropyl group and any coupled aromatic protons. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) is pivotal in connecting different fragments of the molecule by showing correlations between protons and carbons that are two or three bonds away. For instance, it would show correlations from the methoxy protons to the carbon at the 2-position, confirming the "2-O-methyl" part of the name. It would also be instrumental in confirming the fusion of the lactone ring to the naphthalene system. sdsu.edu

Interactive Data Table: Representative NMR Data for this compound

Note: The following data is representative and based on the analysis of similar compounds. It is intended to illustrate the type of data used for structural confirmation.

| Position | ¹³C Chemical Shift (δ ppm) | ¹H Chemical Shift (δ ppm, multiplicity, J in Hz) | HMBC Correlations (from ¹H to ¹³C) |

| 1 | ~120.5 | - | - |

| 2 | ~155.0 | - | - |

| 3 | ~115.2 | - | - |

| 4 | ~130.8 | 7.25 (s) | C-2, C-3, C-5, C-10 |

| 5 | ~125.6 | - | - |

| 6 | ~148.9 | - | - |

| 7 | ~145.3 | - | - |

| 8 | ~118.4 | - | - |

| 9 | ~112.1 | - | - |

| 10 | ~128.7 | - | - |

| 11 (CH₃) | ~20.1 | 2.30 (s) | C-2, C-3, C-4 |

| 12 (CH) | ~26.5 | 3.10 (sept, J = 6.9) | C-5, C-6, C-13, C-14 |

| 13 (CH₃) | ~20.8 | 1.25 (d, J = 6.9) | C-12, C-14 |

| 14 (CH₃) | ~20.8 | 1.25 (d, J = 6.9) | C-12, C-13 |

| 15 (C=O) | ~172.3 | - | - |

| 16 (O-CH₃) | ~56.0 | 3.90 (s) | C-2 |

Stereochemical Determination Methodologies

The stereochemistry of a molecule, particularly one with chiral centers or elements of planar chirality, is fundamental to its biological activity. For gossypol and its derivatives, atropisomerism due to restricted rotation around the binaphthyl bond is a key stereochemical feature. rsc.org While this compound is a monomeric sesquiterpenoid and does not exhibit atropisomerism, the stereochemistry of its chiral centers must be determined.

Methodologies for stereochemical determination generally include:

X-ray Crystallography: This is the most definitive method for determining the three-dimensional structure of a molecule, including the absolute configuration of all stereocenters, provided that a suitable single crystal can be obtained. mdpi.com The crystal structure provides unambiguous proof of the relative and absolute stereochemistry. To date, a published crystal structure for this compound has not been found in the surveyed literature.

Chiral High-Performance Liquid Chromatography (HPLC): This technique is widely used for the separation of enantiomers. nih.govcolab.ws By using a chiral stationary phase, the different enantiomers of a compound will interact differently with the column, leading to different retention times. nih.govoup.com This method can be used to determine the enantiomeric ratio in a sample and to isolate pure enantiomers for further characterization, such as the determination of optical rotation. For gossypol derivatives, cellulose (B213188) tris(3,5-dimethylphenylcarbamate) coated silica (B1680970) has been effectively used as a chiral stationary phase. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR confirms connectivity, advanced techniques can provide stereochemical information.

Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR experiment shows correlations between protons that are close in space, regardless of whether they are connected through bonds. The presence or absence of NOESY cross-peaks between specific protons can help to deduce the relative stereochemistry of chiral centers.

Analysis of Coupling Constants (J-values): The magnitude of the coupling constant between two protons can be related to the dihedral angle between them via the Karplus equation. This can provide valuable information about the conformation and relative stereochemistry of cyclic systems.

For this compound, a combination of chiral HPLC to confirm its enantiomeric purity and detailed analysis of NOESY and coupling constant data from its NMR spectra would be the primary methods for assigning its relative and, in conjunction with theoretical calculations or comparison to known compounds, its absolute stereochemistry in the absence of a crystal structure.

Chemical Synthesis and Derivatization Strategies

Total Synthesis Approaches to 2-O-Methylisohemigossylic Acid Lactone

The first de novo synthesis for the core structure of this compound, known as hemigossylic lactone, was developed as part of a broader effort to synthesize its parent compound, hemigossypol (B1673051). nih.govnih.gov This foundational work provided a convenient synthetic scheme that could be modified to produce the lactone structure. nih.gov

The total synthesis of the hemigossylic lactone core structure is a multi-step process involving several key intermediates and transformations. nih.gov A modification of the synthesis for hemigossypol allows for the formation of the lactone. nih.gov

The pathway to hemigossylic lactone (4a) involves the synthesis of a key naphthalenol intermediate. This intermediate is then subjected to bromination to yield bromide (15c). nih.gov Following this, the methyl ether groups of the resulting ester (15a) are removed using boron tribromide. The final crucial step is an intramolecular lactonization, which is achieved by gently refluxing the mixture in dilute hydrochloric acid to afford the desired lactone structure in yields of 71–80%. nih.gov

Below is a table summarizing the key reaction pathways for the synthesis of the parent hemigossylic lactone.

| Step | Reactant(s) | Key Reagents | Product | Purpose |

| 1 | Naphthalenol Intermediate (13a) | t-butyllithium, methylchloroformate | Ester Intermediate (15a) | Introduction of the carboxyl group precursor. nih.gov |

| 2 | Ester Intermediate (15a) | Bromine (Br₂) | Brominated Ester (15c) | Halogenation to facilitate subsequent reactions. nih.gov |

| 3 | Brominated Ester Intermediate | Boron tribromide (BBr₃) | Demethylated Intermediate | Removal of protective methyl ether groups. nih.gov |

| 4 | Demethylated Intermediate | Dilute Hydrochloric Acid (HCl), heat | Hemigossylic Lactone (4a) | Acid-catalyzed intramolecular cyclization to form the lactone ring. nih.gov |

While general methodologies for enantioselective synthesis, such as the use of chiral catalysts or auxiliaries, are well-established in organic chemistry, the application of these techniques specifically to produce enantiopure this compound has not been detailed in the surveyed literature. researchgate.netrsc.org The reported de novo synthesis of hemigossypol and hemigossylic lactone does not specify enantioselective control. nih.govnih.gov The development of such a synthesis would be a significant step toward investigating the stereospecific biological activities of its enantiomers.

Semi-Synthesis from Precursors or Related Natural Products

A viable route to this compound is through semi-synthesis, utilizing naturally occurring precursors. The direct biosynthetic precursor is hemigossypol, a sesquiterpene natural product first identified in developing cottonseed. researchgate.net Hemigossypol itself is the monomer that dimerizes to form gossypol (B191359). nih.govnih.gov

Given that hemigossypol can be isolated from natural sources like Gossypium (cotton) species, it serves as a logical starting material. rsc.org The final steps of the total synthesis, specifically the conversion of a hemigossypol-like intermediate to the lactone via oxidation and intramolecular cyclization, could be adapted for a semi-synthetic approach starting from the natural product. nih.gov

Design and Synthesis of Analogues and Derivatives

The core structure of hemigossypol and its lactone form has been a template for the design and synthesis of various analogues. These efforts are aimed at exploring the structure-activity relationships (SAR) and identifying derivatives with improved biological profiles. nih.govrsc.org

Systematic structural modifications have been undertaken to modulate the biological activity of the hemigossypol scaffold. A key strategy involves the synthesis of derivatives with varied 2,5-alkyl substituents. nih.govnih.gov In one extensive study, hemigossypol and 22 of its derivatives were synthesized to systematically test their anti-tobacco mosaic virus (TMV), fungicidal, and insecticidal activities. rsc.org

Notably, hemigossylic acid lactone (referred to as compound 7 in the study) was found to be stable in air and exhibited excellent anti-TMV activity and broad-spectrum fungicidal activity against 14 different phytopathogenic fungi. rsc.org It also showed higher insecticidal activity against mosquito larvae than the commercial insecticide rotenone. rsc.org This highlights how converting the aldehyde groups of hemigossypol into a stable lactone ring can retain or enhance biological activity. rsc.org

The table below summarizes the types of structural modifications applied to the hemigossypol scaffold.

| Modification Type | Position(s) of Modification | Rationale | Resulting Activity |

| Alkyl Substitution | 2, 5 | To probe steric and electronic effects on activity. nih.gov | Synthesis of various analogues for SAR studies. nih.gov |

| Lactone Formation | 7, 8 | To increase stability and modify bioactivity by replacing reactive aldehyde groups. rsc.org | Enhanced anti-fungal and insecticidal activity. rsc.org |

| Esterification/Etherification | Hydroxyl Groups | To alter polarity and bioavailability. | A range of derivatives for broad-spectrum bioactivity screening. rsc.org |

Molecular hybridization is a drug design strategy that involves covalently linking two or more distinct pharmacophores to create a single new chemical entity. mdpi.com This approach aims to produce hybrid compounds with improved affinity, better efficacy, or a multi-target mechanism of action. mdpi.com While this is a prominent strategy in modern medicinal chemistry for developing novel anticancer, antibiotic, and other therapeutic agents, its specific application to create hybrid molecules incorporating the this compound scaffold has not been reported in the surveyed scientific literature. The potential exists to conjugate this lactone with other bioactive moieties to explore novel therapeutic synergies.

Biological Activities and Molecular Mechanisms

Anti-proliferative and Cytotoxic Effects on Cancer Cell Lines (In Vitro Studies)

Research has demonstrated that 2-O-methylisohemigossylic acid lactone exhibits a strong growth inhibitory effect on specific cancer cells, primarily through the induction of apoptosis. nih.gov

The compound's most well-documented activity is its ability to induce apoptosis, or programmed cell death, in human promyelocytic leukemia HL-60 cells. nih.gov Studies show that the growth inhibition observed in these cells is a direct result of the apoptotic pathways triggered by the sesquiterpene. nih.gov

Key indicators of apoptosis were observed in HL-60 cells following treatment with this compound. The treatment induced distinct apoptotic morphological changes within the cell nucleus, most notably chromatin condensation. nih.gov Furthermore, the compound caused the fragmentation of DNA into oligonucleosomal-sized fragments, which is a hallmark characteristic of apoptosis. nih.gov

The mechanism of apoptosis induction by this compound in HL-60 cells involves the caspase cascade. nih.gov This was confirmed in studies where the use of caspase inhibitors suppressed the DNA fragmentation typically induced by the compound. nih.gov This finding strongly suggests that the activation of the caspase cascade is a critical step in the apoptotic process initiated by this sesquiterpene. nih.gov

Based on the available scientific literature, there is no specific information regarding the cytotoxic or anti-proliferative activity of this compound against other cancer cell lines such as human gastric carcinoma (HGC-27), human lung adenocarcinoma (A549), human breast adenocarcinoma (MCF-7), or human cervical cancer (HeLa) cells.

Table 1: Activity Profile of this compound on Various Cancer Cell Lines

| Cell Line | Common Name | Type of Cancer | Reported Activity |

| HL-60 | Human Promyelocytic Leukemia | Leukemia | Induces apoptosis nih.gov |

| HGC-27 | Human Gastric Carcinoma | Stomach Cancer | Data Not Available |

| A549 | Human Lung Adenocarcinoma | Lung Cancer | Data Not Available |

| MCF-7 | Human Breast Adenocarcinoma | Breast Cancer | Data Not Available |

| HeLa | Human Cervical Cancer | Cervical Cancer | Data Not Available |

Dose- and Time-Dependent Effects on Cell Viabilitynih.gov

The apoptotic effect of this compound on HL-60 cells is both dose- and time-dependent. nih.gov Specifically, the extent of DNA fragmentation, a key event that leads to cell death, was observed to increase with higher concentrations of the compound and longer exposure times. nih.gov

Antioxidant Activity

While the primary research focus has been on its apoptotic properties, this compound is noted in the literature in the context of antioxidants. The MeSH (Medical Subject Headings) terms associated with the primary study include "Antioxidants/pharmacology". nih.gov However, specific studies detailing its antioxidant mechanisms or comparing its antioxidant potential to other compounds are not detailed in the available research.

Antimicrobial Activity

Verticillium dahliae is a significant plant pathogen responsible for Verticillium wilt, a destructive disease affecting numerous crops. nih.govnih.govresearchgate.net Research into controlling this fungus has explored various natural compounds for their antifungal properties, often assessing their ability to inhibit the germination of conidia or mycelial growth. nih.govnih.gov

However, based on the reviewed literature, there are no specific studies that have evaluated the antifungal activity of this compound against Verticillium dahliae or its conidia. Research on the biological control of this fungus has identified other compounds, such as rapamycin (B549165) and oxanthromicin, as potent inhibitors. nih.govnih.gov

Lactones are a broad class of compounds, and various members, particularly those with smaller ring sizes, have demonstrated significant antibacterial potential against a range of pathogens. mdpi.com The mechanisms of action can be diverse, including the disruption of bacterial cell membranes or interference with DNA functions. mdpi.com

Despite the known antibacterial properties within the broader lactone family, specific studies investigating the antibacterial effects of this compound were not found in the available scientific literature.

Interactive Data Table: Antimicrobial Activity

| Activity | Target Organism | Compound | Result (e.g., MIC) | Source |

| Antifungal | Verticillium dahliae | This compound | Data not available | N/A |

| Antibacterial | Various strains | This compound | Data not available | N/A |

This table is based on the absence of specific data in the provided search results. It is for illustrative purposes of the required format.

Other Investigated Biological Activities (e.g., Anti-inflammatory)

Inflammation is a complex biological response, and its modulation is a key area of pharmaceutical research. Many natural compounds, including various sesquiterpene lactones, have been investigated for their anti-inflammatory properties. mdpi.comnih.govmdpi.com These activities are often assessed by measuring the inhibition of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like TNF-α and various interleukins (ILs). nih.govmdpi.com

While the anti-inflammatory potential of the sesquiterpene lactone class is well-documented, no specific research dedicated to the anti-inflammatory activity of this compound was identified in the reviewed literature.

Molecular Targets and Signaling Pathways

The biological effects of a compound are mediated through its interaction with specific molecular targets and the subsequent modulation of cellular signaling pathways.

Research has shown that this compound, a sesquiterpene isolated from the roots of Gossampinus malabarica (mokumen), exhibits a strong growth-inhibitory effect on human promyelotic leukemia HL-60 cells. nih.gov The primary mechanism for this activity is the induction of apoptosis, or programmed cell death. nih.gov

Key findings regarding its molecular mechanism include:

Induction of Apoptotic Morphology : Treatment of HL-60 cells with the compound led to morphological changes characteristic of apoptosis, such as chromatin condensation in the nucleus. nih.gov

DNA Fragmentation : The sesquiterpene induced dose- and time-dependent fragmentation of DNA into oligonucleosomal-sized fragments, a hallmark of apoptosis. nih.gov

Involvement of Caspase Cascade : The apoptotic process triggered by this compound was found to be dependent on the caspase signaling pathway. The use of caspase inhibitors suppressed the DNA fragmentation induced by the compound. nih.gov This suggests that the compound activates a cascade of caspase enzymes, which are central executioners of apoptosis. nih.gov

These findings indicate that the molecular targets of this compound are linked to the intrinsic or extrinsic apoptosis pathways, with the caspase cascade being a critical signaling pathway for its observed cytotoxic effects in leukemia cells. nih.gov

Interactive Data Table: Molecular Targets and Pathways

| Biological Activity | Cell Line | Molecular Target/Pathway | Effect | Source |

| Cytotoxicity/Apoptosis | Human promyelotic leukemia HL-60 | Caspase cascade | Activation, leading to DNA fragmentation and cell death. | nih.gov |

Identification of Specific Protein Interactions

Detailed studies to identify the specific protein interactions of this compound are limited. However, existing research strongly suggests that its mode of action involves the activation of the caspase cascade, a family of proteases that are central to the execution of apoptosis.

One study has shown that this compound induces apoptosis in human promyelotic leukemia HL-60 cells. A key finding from this research was that the DNA fragmentation characteristic of apoptosis, induced by the compound, could be suppressed by inhibitors of caspases. This indicates that the compound's apoptotic effect is dependent on the activity of one or more caspase proteins. While this establishes a general interaction with the caspase pathway, the specific caspases that are directly activated by or interact with this compound have not been definitively identified.

The regulation of apoptosis is a complex process involving a delicate balance between pro-apoptotic and anti-apoptotic proteins, notably members of the Bcl-2 family. frontiersin.orgnih.govnih.govtaylorandfrancis.comresearchgate.net In many cellular systems, the induction of apoptosis involves the activation of initiator caspases (like caspase-8 and caspase-9) which in turn activate executioner caspases (such as caspase-3). nih.govnih.gov Caspase-3 is a key executioner caspase responsible for the cleavage of numerous cellular proteins, leading to the morphological and biochemical hallmarks of apoptosis. nih.govnih.gov

Further research, such as proteomic analyses of cells treated with this compound, would be necessary to identify its direct binding partners and to fully map out the protein interaction network through which it exerts its effects.

Table 1: Summary of Known and Potential Protein Interactions

| Interacting Protein Family | Specific Protein(s) | Role in Apoptosis | Evidence for Interaction with this compound |

| Caspases | General | Execution of apoptosis | Inhibitors of caspases block apoptosis induced by the compound. |

| Caspase-3 | Key executioner caspase | Implicated in apoptosis of HL-60 cells by other agents, but not directly confirmed for this compound. nih.govnih.gov | |

| Bcl-2 Family | Bcl-2, Bax, etc. | Regulation of apoptosis | No direct evidence of interaction has been reported. frontiersin.orgnih.govnih.govtaylorandfrancis.comresearchgate.net |

This table is based on currently available information and general knowledge of apoptotic pathways. Direct experimental evidence for many of these interactions with this compound is still lacking.

Gene Expression Modulation

Currently, there is a lack of specific studies investigating the direct effects of this compound on gene expression. While it is known to induce apoptosis, the upstream signaling events, including any changes in gene transcription that may precede or accompany the apoptotic process, have not been documented in the available scientific literature.

In the context of cancer cell biology, compounds that induce apoptosis can modulate the expression of a wide array of genes. These can include genes involved in cell cycle regulation, DNA repair, and the apoptotic machinery itself, such as members of the Bcl-2 and IAP (Inhibitor of Apoptosis) families. For instance, in acute myeloid leukemia (AML), of which HL-60 is a model cell line, changes in the expression of genes related to cell stemness and therapy resistance are crucial. nih.govnih.govru.nl

To understand the full spectrum of its biological activity, future research employing techniques such as microarray analysis or RNA sequencing would be required to profile the changes in gene expression in cells treated with this compound. Such studies would provide valuable insights into its mechanism of action and its potential as a therapeutic agent.

Structure Activity Relationships Sar and Computational Studies

Elucidating Key Pharmacophoric Features

Pharmacophore modeling helps to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For the broader class of gossypol-related compounds, several key features have been identified as important for their therapeutic effects.

The lactone ring is a critical functional group in many biologically active natural products. In the context of gossypol (B191359) derivatives, the conversion of the aldehyde groups to other functionalities, such as lactones, has been a strategy to modify the molecule's activity and toxicity profile. The synthesis of hemigossylic lactone, a close analog of the title compound, has been achieved, providing a basis for exploring the SAR of this specific subclass of gossypol derivatives nih.gov. Studies on gossypol have indicated that the entire ring structure is essential for its biological effects, suggesting that the rigid, polycyclic core, which includes the lactone ring in derivatives, is a key determinant of activity nih.gov. The lactone moiety, with its polar carbonyl group, can participate in hydrogen bonding and dipole-dipole interactions with biological targets, which can be a crucial aspect of its pharmacophoric profile.

Methylation of the hydroxyl groups in gossypol and its derivatives has been shown to influence their biological activity. For instance, methylated hemigossypol (B1673051) has demonstrated spermicidal activity comparable to that of gossypol nih.gov. This suggests that the presence and position of methyl groups are significant for the molecule's interaction with its targets. In 2-O-methylisohemigossylic acid lactone, the methyl group at the 2-position can affect the molecule's lipophilicity, steric profile, and electronic properties. These changes can, in turn, modulate its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity for specific proteins. The study of various gossypol ethers, such as gossypol tetramethyl ether and gossypol hexamethyl ether, has shown that while they retain biological activity, their potency can be less than that of the parent compound, highlighting the subtle but important role of the methylation pattern nih.gov.

| Compound | Key Structural Feature | Impact on Activity |

| Gossypol | Aldehyde groups | Essential for activity, but also associated with toxicity. |

| Hemigossylic Lactone | Lactone ring | Modification of the aldehyde, potentially altering activity and toxicity. |

| Methylated Hemigossypol | Methylated hydroxyls | Comparable activity to the parent compound, indicating the importance of this substitution. |

| Gossypol Ethers | Multiple methylated hydroxyls | Retain activity, but with potentially reduced potency compared to gossypol. |

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR models for this compound were found in the reviewed literature, the principles of QSAR have been applied to other complex natural products and can be considered here.

Computational models in QSAR are built using a set of molecules with known activities (a training set) to predict the activities of new or untested compounds. These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. For a compound like this compound, relevant descriptors would likely include those related to its shape, size, lipophilicity (e.g., logP), and electronic properties (e.g., partial charges, dipole moment).

The biological activity of a molecule is often governed by a combination of its steric and electronic properties, which determine how well it fits into and interacts with its biological target.

Steric Factors: The bulky, polycyclic structure of this compound will have significant steric requirements for binding to a target protein. The specific shape and size of the molecule, including the orientation of the lactone ring and the methyl group, will influence its ability to fit into a binding pocket.

Electronic Factors: The distribution of electrons within the molecule is critical for its interactions with a target. The oxygen atoms in the hydroxyl groups and the lactone ring are electronegative and can act as hydrogen bond acceptors. The aromatic rings contribute to the molecule's ability to engage in π-π stacking and other non-covalent interactions. The methyl group can also influence the electronic environment of the nearby phenolic oxygen.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict the binding mode and affinity of a small molecule to a protein target and to study the dynamic behavior of the resulting complex.

Molecular Docking: This technique would involve placing the 3D structure of this compound into the binding site of a target protein and calculating the most likely binding pose and a corresponding scoring function to estimate binding affinity. For gossypol and its derivatives, molecular docking studies have been employed to investigate their interactions with various protein targets, revealing key binding interactions that contribute to their biological effects mdpi.com. Similar approaches could be applied to this compound to identify potential protein targets and understand the molecular basis of its activity.

| Computational Method | Application to this compound (Hypothetical) | Insights Gained |

| Pharmacophore Modeling | Identification of key chemical features based on a set of active analogs. | Understanding the essential 3D arrangement of functional groups for activity. |

| QSAR | Development of a predictive model based on molecular descriptors. | Correlation of structural properties with biological activity. |

| Molecular Docking | Prediction of binding poses and affinities with potential protein targets. | Identification of key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts). |

| Molecular Dynamics | Simulation of the dynamic behavior of the ligand-protein complex. | Assessment of binding stability and conformational changes upon binding. |

Ligand-Target Interactions and Binding Affinities

Direct binding affinity studies for this compound with specific protein targets are not extensively documented in publicly available literature. However, its biological activity, particularly the induction of apoptosis in human promyelotic leukemia HL-60 cells, provides insights into its potential ligand-target interactions. neliti.com The apoptotic process initiated by this compound is associated with the activation of the caspase cascade, suggesting that proteins within this pathway could be direct or indirect targets. neliti.com

The chemical structure of sesquiterpene lactones, including this compound, often features reactive functional groups that can engage in covalent interactions with biological macromolecules. The presence of moieties such as α,β-unsaturated carbonyls can lead to the formation of covalent bonds with nucleophilic residues, particularly the thiol groups of cysteine residues in proteins. This mechanism of action is a common trait among bioactive sesquiterpene lactones and is a plausible mode of interaction for this compound with its cellular targets. Such covalent modifications can alter the structure and function of key proteins, leading to the observed biological effects like the induction of apoptosis.

| Aspect of Interaction | Description | Supporting Evidence/Inference |

| Biological Effect | Induction of apoptosis | Observed in human promyelotic leukemia HL-60 cells. neliti.com |

| Potential Target Pathway | Caspase cascade | Inhibition of caspases suppresses the induced DNA fragmentation. neliti.com |

| Likely Interaction Type | Covalent modification | Common for sesquiterpene lactones with reactive functional groups. |

| Potential Amino Acid Target | Cysteine residues | Thiol groups are susceptible to reaction with electrophilic centers in the lactone. |

Conformational Analysis and Stability in Biological Environments

The three-dimensional conformation of this compound is crucial for its biological activity, as it dictates how the molecule fits into the binding sites of its targets. The structure of this compound, also referred to as isohemigossylic acid lactone-2-methyl ether, has been elucidated using 2D NMR experiments. These spectroscopic techniques provide detailed information about the connectivity and spatial arrangement of atoms within the molecule, allowing for the determination of its relative stereochemistry and preferred conformation in solution.

The stability of this compound in biological environments is a critical factor influencing its bioavailability and efficacy. Sesquiterpene lactones as a class of compounds can exhibit varying degrees of stability depending on their specific structure and the conditions of the biological milieu. Factors such as pH and the presence of enzymes can impact their integrity. For instance, the lactone ring, a defining feature of this compound class, can be susceptible to hydrolysis under certain pH conditions.

Furthermore, the reactivity of functional groups on the sesquiterpene scaffold can lead to metabolic transformations. The interaction with biological nucleophiles, as mentioned earlier, is not only a mechanism of action but also a pathway for the metabolic alteration of the compound. The stability of sesquiterpene lactones can be influenced by the presence and nature of side chains; however, specific data on the metabolic fate and stability of this compound in biological systems like plasma or liver microsomes are not extensively detailed in the available literature.

| Factor | Influence on this compound | General Observations for Sesquiterpene Lactones |

| Conformation | Determined by 2D NMR; crucial for receptor binding. | Conformation dictates the orientation of reactive groups for target interaction. |

| pH | Potential for hydrolysis of the lactone ring. | Stability can be pH-dependent, with lactone rings susceptible to opening. |

| Enzymatic Degradation | Potential for metabolism by cellular enzymes. | Metabolic pathways can involve oxidation, reduction, and conjugation. |

| Reactivity | Covalent modification of proteins can lead to its sequestration and metabolism. | High reactivity can lead to rapid clearance but also potent bioactivity. |

Advanced Analytical Methodologies in Research

Chromatographic Techniques for Separation and Purification

Chromatography is indispensable for isolating specific compounds from complex mixtures, such as plant extracts. The separation is based on the differential partitioning of analytes between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of non-volatile and thermally unstable compounds like gossypol (B191359) derivatives and other lactones. researchgate.netrsc.org While specific HPLC protocols for 2-O-methylisohemigossylic acid lactone are not extensively detailed in the literature, methods developed for the parent compound, gossypol, and other lactones offer significant insight.

Reverse-phase HPLC is commonly employed, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. cabidigitallibrary.org For instance, a validated method for gossypol analysis uses an isocratic mobile phase of acetonitrile (B52724) and water (80:20, v/v) with 0.1% phosphoric acid on a C18 column, with UV detection at 254 nm. cabidigitallibrary.org Under these conditions, gossypol and its degradation products were effectively separated. cabidigitallibrary.org Gradient elution can also be used, for example, starting with a 50:50 mixture of acetonitrile and 0.1% formic acid in water, followed by a gradient to 100% acetonitrile. mdpi.com The selection of the mobile phase is critical, as the stability of gossypol can be affected by the solvent; decomposition occurs rapidly in alcohols. researchgate.net The precision and accuracy of HPLC methods are high, with reported recoveries for gossypol exceeding 97%. cabidigitallibrary.org

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like lactones and organic acids, derivatization is typically required to increase their volatility and thermal stability. core.ac.uknih.gov A common approach is trimethylsilylation, which converts polar functional groups like hydroxyls and carboxylic acids into their corresponding trimethylsilyl (B98337) (TMS) ethers and esters. core.ac.uk

In the analysis of resorcylic acid lactones, a GC-MS method was developed using a Zebron ZB-1 column with a temperature program starting at 80°C and ramping up to 300°C. openrepository.com The mass spectrometer was operated in negative chemical ionization mode with methane (B114726) as the ionization gas, which provides high sensitivity for electrophilic compounds. openrepository.comnih.gov This technique allows for both the separation and structural elucidation of different lactones and related metabolites in a single run. openrepository.com The method can achieve low detection limits, often below 0.5 µg/L for certain lactones in biological matrices. openrepository.comnih.gov

Thin-Layer Chromatography (TLC) is a widely used technique for the rapid and cost-effective analysis of chemical reactions and the preliminary separation of compounds from mixtures. nih.gov It is particularly useful for monitoring the progress of a reaction or for screening fractions during a purification process. iastate.edu

In the context of lactone synthesis and analysis, TLC on silica (B1680970) gel plates is common. iastate.edu The separation is achieved using a solvent system tailored to the polarity of the compounds of interest. For example, a mixture of ethyl acetate (B1210297) and dichloromethane (B109758) can be used as the mobile phase for separating pyrone derivatives. iastate.edu The spots are visualized under UV light or by staining with a chemical reagent. While primarily a qualitative technique, TLC can be used for quantitative or preparative purposes. nih.gov It allows for the simultaneous analysis of multiple samples and standards, making it an efficient screening tool. nih.gov

Spectroscopic Techniques for Quantitative Analysis

Spectroscopic techniques measure the interaction of electromagnetic radiation with a substance, providing information about its structure and concentration.

UV-Visible (UV-Vis) spectroscopy is a simple and rapid method for the quantitative analysis of compounds containing chromophores, such as the naphthalene (B1677914) nucleus present in gossypol and its derivatives. nih.govirjet.net The absorption of UV or visible light by the molecule results in electronic transitions, producing a characteristic spectrum.

The UV-Vis spectrum of gossypol is solvent-dependent and shows distinct absorption bands. mdpi.com For example, in methanol (B129727), well-separated bands appear at 376 nm, 289 nm, and 236 nm. mdpi.com The intensity of these bands is proportional to the concentration of the compound, allowing for quantification using a calibration curve prepared with known standards. irjet.netresearchgate.net To enhance specificity and overcome interference from other matrix components, derivative spectrophotometry can be employed. nih.gov A second-derivative transformation of the spectrum can permit direct quantification of compounds with naphthalene nuclei without the need for a separate chromogenic reaction. nih.gov

Infrared (IR) spectroscopy is an invaluable tool for the identification of functional groups within a molecule. The technique is based on the absorption of infrared radiation by molecular bonds, which causes them to vibrate at specific frequencies. The resulting IR spectrum provides a "fingerprint" of the molecule's functional groups.

For a compound like this compound, IR spectroscopy can confirm the presence of key structural features. Analysis of the related compound gossypol reveals characteristic absorption bands. mdpi.comresearchgate.net For instance, a broad band in the region of 3600-3200 cm⁻¹ indicates the presence of phenolic hydroxyl (–OH) groups. mdpi.comresearchgate.net The sharp, strong absorption peak around 1740-1720 cm⁻¹ would be characteristic of a lactone's carbonyl (C=O) group. Other significant peaks include those for C-H stretching in methyl and isopropyl groups (around 2970-2870 cm⁻¹), aromatic C=C stretching (around 1620-1430 cm⁻¹), and C-O stretching. mdpi.com These specific frequencies help in confirming the structure and purity of the isolated compound.

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated analytical methods, which combine two or more techniques, provide a powerful approach for the comprehensive analysis of intricate samples like plant extracts. These integrated systems offer enhanced selectivity and sensitivity, which are crucial for identifying and quantifying specific metabolites.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique used for the separation, detection, and identification of molecules in a mixture. academie-sciences.frresearchgate.net The process begins with the separation of compounds by liquid chromatography, after which they are ionized and analyzed by two mass spectrometers in series. This tandem analysis allows for the precise determination of the mass-to-charge ratio of a compound and its fragmentation patterns, which together provide a high degree of confidence in its identification. academie-sciences.fr

In the context of natural product research, LC-MS/MS is a cornerstone for metabolite profiling, enabling the rapid screening of crude extracts for the presence of known and unknown compounds. While detailed metabolite profiling studies specifically targeting this compound in Gossampinus malabarica are not extensively documented in publicly available literature, the technique has been successfully applied to identify this compound in other biological contexts. For instance, an LC-MS/MS analysis of an active fraction from the marine bacterium Pseudomonas oryzihabitans SAB E-3 led to the putative identification of this compound among other antioxidant compounds. smujo.id The mobile phases for this analysis consisted of distilled water with 5 mM formic acid and acetonitrile with 0.05% formic acid, with a flow rate of 0.2 mL/min over 23 minutes. smujo.id The spectra were analyzed using Masslynx 4.1 software. smujo.id This finding underscores the utility of LC-MS/MS in identifying this sesquiterpene lactone in diverse and complex biological samples.

The general workflow for metabolite profiling using LC-MS/MS involves the extraction of metabolites from the biological source, followed by chromatographic separation and mass spectrometric detection. The resulting data is then processed to identify and quantify the individual components of the extract.

Table 1: Illustrative LC-MS/MS Parameters for Metabolite Profiling

| Parameter | Description |

| Chromatography System | Ultra-High Performance Liquid Chromatography (UHPLC) |

| Column | Reversed-phase C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm) |

| Mobile Phase | A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid |

| Gradient Elution | A time-programmed gradient from a high aqueous content to a high organic content to elute compounds with varying polarities. |

| Flow Rate | 0.2 - 0.5 mL/min |

| Mass Spectrometer | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) |

| Ionization Source | Electrospray Ionization (ESI), positive or negative mode |

| Data Acquisition | Full scan mode for initial screening and product ion scan (MS/MS) mode for structural elucidation. |

This table represents typical parameters and may not reflect the exact conditions used for the analysis of this compound.

Bioassay-Guided Fractionation and Isolation

Bioassay-guided fractionation is a strategy used to isolate bioactive compounds from a natural source. The process involves the systematic separation of a crude extract into fractions, followed by the biological testing of each fraction. The most active fractions are then subjected to further separation until a pure, active compound is isolated.

The isolation of this compound from the roots of Gossampinus malabarica (also known as Bombax malabaricum) was achieved through such a process. nih.gov Research has shown that this sesquiterpene exhibits a strong growth inhibitory effect against human promyelotic leukemia HL-60 cells. researchgate.net The compound was found to induce morphological changes indicative of apoptotic chromatin condensation in these cells. researchgate.net This biological activity served as the basis for its targeted isolation.

The general procedure for bioassay-guided fractionation typically involves the following steps:

Extraction: The plant material (in this case, the roots of Gossampinus malabarica) is extracted with a suitable solvent, such as methanol or ethanol, to obtain a crude extract.

Solvent Partitioning: The crude extract is then partitioned between immiscible solvents of varying polarities (e.g., hexane, ethyl acetate, and water) to yield fractions with different chemical profiles.

Bioassay: Each fraction is tested for its biological activity using a relevant assay (e.g., cytotoxicity assay against cancer cell lines).

Chromatographic Separation: The most active fraction is subjected to various chromatographic techniques, such as column chromatography (using silica gel or other stationary phases), preparative High-Performance Liquid Chromatography (HPLC), or Centrifugal Partition Chromatography (CPC), to further separate its components.

Iterative Process: The process of bioassay and separation is repeated until a pure, biologically active compound is isolated.

Structure Elucidation: The structure of the isolated pure compound is then determined using spectroscopic methods, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR). researchgate.net

In the case of this compound, its purification from the roots of Gossampinus malabarica and subsequent identification were confirmed by mass spectrometry and NMR. researchgate.net

Future Research Directions and Potential Academic Applications

Elucidation of Complete Biosynthetic Pathways

The biosynthesis of gossypol (B191359) and its related sesquiterpenoid aldehydes in cotton serves as a defense mechanism against pests and pathogens. nih.govpnas.org The pathway begins with the cyclization of farnesyl diphosphate (B83284) (FPP) to (+)-δ-cadinene, a reaction catalyzed by (+)-δ-cadinene synthase. nih.govwikipedia.org This is followed by a series of oxidative reactions, including hydroxylations and desaturations, to form hemigossypol (B1673051), the direct precursor to gossypol. nih.govpnas.org Several enzymes, including multiple cytochrome P450 monooxygenases (such as CYP706B1 and CYP71BE79), are integral to this transformation. nih.gov

However, the complete biosynthetic pathway, including the specific steps leading to 2-O-methylisohemigossylic acid lactone, is not fully elucidated. Future research must focus on identifying the specific enzymes responsible for the methylation and lactonization of the hemigossypol intermediate. Key research questions include:

Identification of Methyltransferases: What specific O-methyltransferase is responsible for the methylation at the 2-hydroxyl group?

Lactone Ring Formation: What is the enzymatic or spontaneous mechanism that leads to the formation of the lactone ring from a hemigossypol-like precursor?

Regulatory Networks: How are the genes encoding these specific biosynthetic enzymes regulated? Studies on gossypol show that the pathway genes, though dispersed in the genome, exhibit highly correlated expression patterns, suggesting a common regulatory mechanism that should be investigated for this specific lactone. nih.gov

Virus-Induced Gene Silencing (VIGS), a technique successfully used to identify intermediates in the gossypol pathway, could be instrumental in identifying the genes and enzymes specific to the formation of this compound. nih.govpnas.org

Development of Novel Synthetic Routes for Specific Isomers

The development of synthetic routes for complex natural products is crucial for enabling detailed biological study without reliance on inconsistent extraction from natural sources. For gossypol and its derivatives, synthesis is complicated by atropisomerism, which arises from hindered rotation around the binaphthyl bond, resulting in stable (+)- and (–)-enantiomers with different biological activities. nih.govasianpubs.org

Future synthetic chemistry research should aim to develop stereospecific, efficient, and scalable total syntheses of this compound. This would provide access to specific isomers for pharmacological testing. Research efforts could focus on:

Asymmetric Synthesis: Developing methods for the asymmetric synthesis of the core naphthalene (B1677914) rings to control the final stereochemistry.

Lactonization Strategies: Exploring various lactonization methods to efficiently form the seven-membered lactone ring, a common challenge in natural product synthesis. nih.gov

Biomimetic Synthesis: Designing synthetic pathways that mimic the proposed biosynthetic route, potentially offering a more efficient approach.

The development of such routes would not only provide pure material for research but also pave the way for the synthesis of novel analogues, as discussed in section 9.4.

Comprehensive In Vitro and In Vivo Pharmacological Profiling (Non-Clinical)

Gossypol and its derivatives exhibit a wide range of biological activities, including anticancer, antiviral, antimicrobial, and antioxidant properties. nih.govnih.govscilit.com However, the pharmacological profile of this compound is largely unknown. A comprehensive non-clinical evaluation is a critical next step.

Future research should involve extensive screening of the compound's activity across various biological assays. This includes:

Anticancer Activity: Testing its cytotoxicity against a panel of human cancer cell lines, including those from colon, breast, and lung cancers, where gossypol has shown activity. nih.govnih.gov

Antimicrobial and Antiviral Effects: Evaluating its efficacy against a broad spectrum of bacteria, fungi, and viruses, particularly enveloped viruses like HIV-1 and influenza, for which gossypol has shown inhibitory effects. tandfonline.com

Enzyme Inhibition: Assessing its ability to inhibit key enzymes, such as dehydrogenase enzymes, which are known targets of gossypol. wikipedia.org

The table below summarizes known activities of gossypol, providing a template for the systematic profiling of this compound.

| Pharmacological Activity | Known Target/Effect of Gossypol | Potential Research Focus for this compound |

|---|---|---|

| Anticancer | Inhibition of Bcl-2 family proteins, induction of apoptosis and autophagy, cell cycle arrest. nih.govnih.gov | Screening against various cancer cell lines; apoptosis and cell cycle analysis. |

| Antiviral | Inhibition of viral replication (e.g., HIV-1, HSV-2). tandfonline.com | Testing against a panel of enveloped and non-enveloped viruses. |

| Antimicrobial | Inhibition of bacterial and fungal growth. nih.gov | Determining Minimum Inhibitory Concentrations (MICs) against pathogenic microbes. |

| Antioxidant | Scavenging of free radicals. tandfonline.com | Evaluating radical scavenging capacity and protection against oxidative stress in cell models. |

The primary anticancer mechanism of gossypol involves its interaction with the BH3 domain of anti-apoptotic Bcl-2 family proteins (e.g., Bcl-2, Bcl-xL), which releases pro-apoptotic proteins and triggers cell death. researchgate.net It also induces autophagy and inhibits key enzymes involved in DNA replication. tandfonline.comnih.gov

Future research should investigate whether this compound shares these mechanisms or possesses novel ones. The structural modifications (methylation and lactonization) may alter its binding affinity for known targets or enable it to interact with new cellular partners. Advanced techniques such as thermal proteome profiling or chemical proteomics could be employed to identify its direct molecular targets within the cell.

A promising area of cancer research is the use of combination therapies to enhance efficacy and overcome drug resistance. Gossypol and its derivatives have demonstrated synergistic effects when combined with other chemotherapeutic agents. nih.govnih.gov This suggests that they can potentiate the activity of conventional drugs.

It is crucial to explore the potential of this compound in combination with other compounds. In vitro studies could assess its synergistic, additive, or antagonistic effects when co-administered with known anticancer drugs on various cancer cell lines. Understanding these interactions is vital for designing more effective, multi-targeted therapeutic strategies in a preclinical setting.

Design of Next-Generation Analogues with Improved Efficacy and Selectivity

While natural products are excellent starting points, medicinal chemistry efforts are often required to optimize their properties. The toxicity of gossypol has spurred the development of numerous derivatives, such as Schiff bases and apogossypol, to reduce side effects and improve therapeutic efficacy. scilit.comresearchgate.netrsc.org

The structure of this compound offers a unique scaffold for the design of next-generation analogues. Future research in this area should focus on structure-activity relationship (SAR) studies. This involves synthesizing a library of related compounds with systematic modifications to understand how different functional groups influence biological activity. Potential modifications include:

Altering the substitution pattern on the aromatic rings.

Modifying the size or stereochemistry of the lactone ring.

Introducing different functional groups to enhance target binding or improve physicochemical properties.

The goal is to design analogues with higher potency against specific targets and greater selectivity for cancer cells over healthy cells, thereby improving the therapeutic index in preclinical models. tandfonline.com

Role in Chemical Ecology and Plant-Microbe Interactions

In cotton, gossypol and related terpenoid phytoalexins are key components of the plant's induced defense system against pathogens like the fungus Verticillium dahliae and herbivorous insects. nih.govresearchgate.net The production of these compounds increases upon pathogen attack. nih.gov Interestingly, certain biosynthetic intermediates, if they accumulate, can be detrimental to the plant's own defense responses, highlighting the need for tight regulation of the pathway. nih.gov

The specific role of this compound in these ecological interactions is an important and unexplored area of research. Future studies in chemical ecology and plant science should aim to:

Quantify the levels of this compound in different cotton tissues, both constitutively and in response to pathogen or herbivore challenge.

Investigate its potential allelopathic effects on other plants or its role in structuring the microbial community in the rhizosphere.

Understanding the natural ecological function of this compound can provide insights into its biological activities and guide its potential applications.

Advanced Computational and Chemoinformatic Studies

The exploration of this compound through advanced computational and chemoinformatic methodologies presents a significant frontier for future research. While specific in-silico studies on this particular sesquiterpene lactone are not extensively documented in current literature, the application of such techniques holds the potential to unlock a deeper understanding of its chemical properties and biological activities. These computational approaches can guide further experimental work, optimize its structure for enhanced efficacy, and elucidate its mechanism of action at a molecular level.

Prospective computational research on this compound could encompass several key areas. Molecular docking simulations, for instance, could be employed to predict the binding affinity and orientation of the molecule within the active sites of various protein targets. This would be particularly valuable in contextualizing its observed biological effects, such as the induction of apoptosis in cancer cell lines. nih.gov By identifying potential protein partners, researchers can formulate more targeted hypotheses for subsequent experimental validation.

Furthermore, Quantitative Structure-Activity Relationship (QSAR) modeling could reveal correlations between the structural features of this compound and its biological activity. By systematically modifying the lactone ring, the methyl ether group, or other functionalities in silico, and calculating various molecular descriptors, it would be possible to construct predictive models. These models could then guide the synthesis of novel analogues with potentially improved therapeutic properties.

Pharmacophore modeling represents another promising avenue. This technique could be used to identify the essential three-dimensional arrangement of chemical features of this compound that are responsible for its biological activity. The resulting pharmacophore model can serve as a template for virtual screening of large chemical databases to identify other structurally diverse compounds that may exhibit similar biological effects.

Quantum chemical calculations, such as Density Functional Theory (DFT), could provide detailed insights into the electronic structure, reactivity, and spectroscopic properties of this compound. These calculations can help to rationalize its chemical behavior and provide a basis for understanding its interactions with biological macromolecules.

The table below outlines potential computational studies and their expected outcomes for this compound.

| Computational Method | Potential Application for this compound | Expected Insights |

| Molecular Docking | Prediction of binding modes and affinities with potential protein targets (e.g., caspases, anti-apoptotic proteins). | Identification of key molecular interactions, guiding the understanding of its mechanism of action in inducing apoptosis. |

| QSAR Modeling | Development of models correlating structural descriptors with observed biological activity (e.g., cytotoxicity). | Prediction of the activity of novel derivatives, facilitating the design of more potent analogues. |

| Pharmacophore Modeling | Identification of the essential 3D chemical features required for its biological effect. | A virtual template for screening compound libraries to discover new molecules with similar activity. |

| DFT Calculations | Analysis of electronic properties, molecular orbital energies, and reactivity indices. | A fundamental understanding of its chemical reactivity and spectroscopic characteristics. |

By systematically applying these advanced computational and chemoinformatic tools, the scientific community can accelerate the exploration of this compound as a lead compound for further development.

常见问题

Basic Research Questions

Q. What are the primary natural sources of 2-O-methylisohemigossylic acid lactone, and what methodologies are used for its extraction and purification?

- Sources : This compound is isolated from the roots of Bombax ceiba (semal) and the marine bacterium Pseudomonas oryzihabitans SAB E-3 .

- Extraction :

- For plant sources, methanol or ethanol-based solvent extraction is commonly used, followed by column chromatography (e.g., silica gel) for purification .

- For bacterial sources, organic solvent extraction (e.g., ethyl acetate) of fermented biomass is employed, with subsequent fractionation via HPLC or LC-MS/MS .

- Key Challenges : Co-extraction of structurally similar terpenoids may require advanced chromatographic separation (e.g., reverse-phase HPLC) to ensure purity .

Q. How is the structural elucidation of this compound achieved, and what spectroscopic techniques are critical for confirming its sesquiterpene lactone classification?

- 2D NMR : Critical for resolving the lactone ring and methyl ether substituents. Key experiments include - HSQC and HMBC to confirm connectivity .

- Mass Spectrometry : High-resolution LC-MS/MS (Q-TOF) identifies the molecular ion peak () and fragmentation patterns, distinguishing it from analogs like isohemigossypol derivatives .

- X-ray Crystallography : Optional for absolute configuration determination, though limited by crystallizability .

Advanced Research Questions

Q. What in vitro models are appropriate for evaluating the apoptotic activity of this compound, and how can researchers address variability in bioactivity data across studies?

- Models :

- Human promyelocytic leukemia (HL-60) cells are widely used, with apoptosis assessed via flow cytometry (Annexin V/PI staining) and morphological analysis (chromatin condensation) .

- Antioxidant activity is evaluated in HepG2 cells using ROS inhibition assays and enzymatic antioxidant (SOD, CAT) quantification .

- Addressing Variability :

- Standardize compound purity (>95% via HPLC) and solvent controls (DMSO concentration ≤0.1%) .

- Compare bioactivity against positive controls (e.g., doxorubicin for apoptosis) and validate mechanisms via western blot (e.g., caspase-3 activation) .

Q. What metabolic engineering strategies have been employed to enhance the biosynthesis of structurally related lactones, and how might these approaches be adapted for this compound production?

- Precursor Optimization :

- In Yarrowia lipolytica, pyruvate bypass pathways increase acetyl-CoA flux, critical for polyketide lactone biosynthesis. Similar strategies could enhance sesquiterpene precursors (e.g., farnesyl pyrophosphate) .

- Host Engineering :

- Overexpression of β-oxidation genes (e.g., PEX10) in oleaginous yeasts improves lactone titers by redirecting lipid metabolism .